![molecular formula C22H21N3O2S B6551893 2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1040670-30-1](/img/structure/B6551893.png)
2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide
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Description
2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.13544809 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with potential biological activities attributed to its unique structural features. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N3O3S with a molecular weight of approximately 407.4 g/mol. The structure includes multiple functional groups that may influence its biological activity.
Antibacterial Activity
Preliminary studies indicate that compounds similar to this acetamide exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
- Testing Results : In comparative studies, derivatives demonstrated activity against various Gram-positive and Gram-negative bacteria, often exceeding the efficacy of established antibiotics like ampicillin and streptomycin.
Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organism |
---|---|---|---|
8 | 0.004 | 0.008 | Enterobacter cloacae |
11 | 0.008 | 0.020 | Staphylococcus aureus |
12 | 0.015 | 0.030 | Escherichia coli |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, the compound also shows antifungal activity:
- Efficacy : The antifungal activity was assessed using minimum inhibitory concentration (MIC) values ranging from 0.004 to 0.06 mg/mL against various fungal strains.
- Sensitivity Profile : Notably, Trichoderma viride was identified as the most sensitive strain.
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
15 | 0.004 | Trichoderma viride |
16 | 0.020 | Aspergillus fumigatus |
Case Studies
Several studies have investigated the biological activities of compounds structurally related to our target compound:
- Study on Thiazole Derivatives : Research demonstrated that thiazole-containing compounds exhibited potent antimicrobial activities against a range of pathogens, suggesting a potential scaffold for designing new antibiotics .
- Molecular Docking Studies : Docking studies indicated that certain structural motifs within these compounds could effectively bind to bacterial enzymes responsible for cell wall synthesis, providing insights into their mechanisms of action .
- Cytotoxicity Assessments : Cytotoxicity tests using MTT assays revealed that while some derivatives were effective against pathogens, they also exhibited varying levels of toxicity towards normal human cells (MRC5), necessitating further optimization for therapeutic use .
Properties
IUPAC Name |
2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-12-9-13(2)19(14(3)10-12)24-18(26)11-25-15(4)23-20-16-7-5-6-8-17(16)28-21(20)22(25)27/h5-10H,11H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPPXOLNFIKYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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